REACTION_CXSMILES
|
[OH-:1].[Na+].[NH2:3][CH2:4][CH2:5][O:6][CH:7](O)[CH3:8].[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1>O>[OH:1][CH2:8][CH2:7][O:6][CH2:5][CH2:4][NH:3][C:15](=[O:16])[C:14]1[CH:18]=[CH:19][C:11]([Cl:10])=[CH:12][CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
NCCOC(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.75 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 2 hours at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the separated precipitate was filtered off by suction
|
Type
|
EXTRACTION
|
Details
|
The mother liquid was extracted with chloroform (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator
|
Type
|
DISSOLUTION
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Details
|
The precipitated N-O-di-((4-chloro)-benzoyl)-amino-ethoxyethanol was dissolved in dioxan (50 ml)
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Type
|
ADDITION
|
Details
|
sodium hydroxide (22 ml of a 1N solution) was added
|
Type
|
ADDITION
|
Details
|
water (50 ml) was added
|
Type
|
EXTRACTION
|
Details
|
it was extracted with ethyl acetate (5×50 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The obtained product was crystallized from diethyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
OCCOCCNC(C1=CC=C(C=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |